Cas no 2680797-93-5 (benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate)

Benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate is a specialized carbamate derivative featuring a cyclohexyl hydroxyl group and a branched alkyl chain. Its structure imparts unique reactivity and stability, making it valuable in synthetic organic chemistry, particularly in the development of pharmacologically active compounds or as a protected intermediate in peptide synthesis. The hydroxyl group enhances solubility in polar solvents, while the carbamate moiety offers selective deprotection potential. This compound is particularly useful in controlled reactions where steric hindrance and functional group compatibility are critical. Its well-defined molecular architecture ensures reproducibility in complex synthetic pathways.
benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate structure
2680797-93-5 structure
商品名:benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate
CAS番号:2680797-93-5
MF:C18H27NO3
メガワット:305.411885499954
CID:5635096
PubChem ID:165926966

benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate 化学的及び物理的性質

名前と識別子

    • 2680797-93-5
    • benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate
    • EN300-28291386
    • benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate
    • インチ: 1S/C18H27NO3/c1-17(2,18(21)11-7-4-8-12-18)14-19-16(20)22-13-15-9-5-3-6-10-15/h3,5-6,9-10,21H,4,7-8,11-14H2,1-2H3,(H,19,20)
    • InChIKey: UNVDZVHCTWJREI-UHFFFAOYSA-N
    • ほほえんだ: OC1(CCCCC1)C(C)(C)CNC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 305.19909372g/mol
  • どういたいしつりょう: 305.19909372g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28291386-2.5g
benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate
2680797-93-5 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28291386-1.0g
benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate
2680797-93-5 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28291386-10.0g
benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate
2680797-93-5 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28291386-5g
benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate
2680797-93-5
5g
$3520.0 2023-09-08
Enamine
EN300-28291386-0.25g
benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate
2680797-93-5 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28291386-5.0g
benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate
2680797-93-5 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28291386-0.05g
benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate
2680797-93-5 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28291386-0.5g
benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate
2680797-93-5 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28291386-0.1g
benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate
2680797-93-5 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28291386-10g
benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate
2680797-93-5
10g
$5221.0 2023-09-08

benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate 関連文献

benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamateに関する追加情報

Research Briefing on Benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate (CAS: 2680797-93-5)

Benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate (CAS: 2680797-93-5) is a novel carbamate derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of neurological targets. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.

The synthesis of benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate involves a multi-step process, starting from readily available cyclohexanone derivatives. Key steps include the introduction of the hydroxycyclohexyl moiety and subsequent carbamate formation. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for preclinical studies. The structural integrity of the compound has been confirmed using advanced spectroscopic techniques, including NMR and mass spectrometry.

Pharmacological evaluations have revealed that benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate exhibits significant activity in modulating GABAergic neurotransmission. In vitro studies using neuronal cell lines demonstrated its ability to enhance GABA receptor function, suggesting potential applications in the treatment of anxiety disorders and epilepsy. Furthermore, preliminary in vivo studies in rodent models have shown favorable pharmacokinetic profiles, with good blood-brain barrier penetration and minimal off-target effects.

Mechanistic studies have elucidated the compound's interaction with specific subunits of GABA receptors, providing a molecular basis for its observed effects. Molecular docking simulations and X-ray crystallography have been employed to map the binding site, offering insights for structure-activity relationship (SAR) optimization. These findings are instrumental in guiding the design of next-generation derivatives with improved efficacy and selectivity.

In addition to its neurological applications, benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate has been investigated for its anti-inflammatory properties. Recent research indicates that the compound can inhibit the production of pro-inflammatory cytokines in macrophage models, suggesting a potential role in managing chronic inflammatory conditions. However, further studies are needed to validate these effects in more complex biological systems.

Despite its promising profile, challenges remain in the development of benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate as a therapeutic agent. Issues such as metabolic stability and long-term safety need to be addressed through comprehensive toxicological studies. Collaborative efforts between academic and industrial researchers are underway to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate represents a compelling area of research in chemical biology and drug discovery. Its dual potential in neurological and anti-inflammatory applications, combined with recent advancements in synthesis and mechanistic understanding, underscores its value as a lead compound. Continued exploration of its pharmacological properties and optimization of its chemical structure will be critical in unlocking its full therapeutic potential.

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